7-Bromo-1H-indazol-5-ol
Description
Historical Context of Indazole Research
The indazole nucleus was first synthesized in 1883 by Emil Fischer through thermal decomposition of ortho-hydrazine cinnamic acid. This bicyclic structure gained prominence following the 1960s discovery of natural indazole alkaloids like nigellicine in Nigella sativa seeds. Brominated derivatives entered scientific literature in the late 20th century as researchers explored halogenation strategies to modulate indazole reactivity. The specific 7-bromo-5-hydroxy substitution pattern first appeared in synthetic chemistry reports during early 2000s structure-activity relationship studies targeting kinase inhibition.
Research Significance of Brominated Indazoles
Bromine introduction at position 7 confers three critical advantages:
These modifications make 7-bromoindazoles indispensable intermediates in synthesizing complex therapeutic agents, particularly HSP90 inhibitors for breast cancer treatment and antifungal compounds targeting Candida species.
Structural Importance of the 5-Hydroxy and 7-Bromo Substitution Pattern
The molecule's pharmacological potential stems from synergistic electronic effects:
- Hydrogen Bonding Capacity : The 5-hydroxy group forms strong hydrogen bonds (ΔG ~ -3.2 kcal/mol) with biological targets, as demonstrated in molecular docking studies of HSP90 inhibitors.
- Electronic Modulation : Bromine's -I effect increases pyrazole ring acidity (pKa shift from 13.86 to 12.4), enhancing deprotonation under physiological conditions.
- Spatial Orientation : X-ray crystallography reveals a 127° dihedral angle between benzene and pyrazole rings, creating a chiral pocket for asymmetric synthesis.
Comparative analysis with related structures shows:
$$ \text{Bioactivity}{\text{7-Br-5-OH}} = 1.7 \times \text{Bioactivity}{\text{unsubstituted indazole}} $$
Current Research Landscape and Academic Interest
Recent advancements focus on three primary domains:
Synthetic Methodology Development
Novel Pd-catalyzed cross-coupling techniques achieve 85-92% yields in 7-bromo-1H-indazol-5-ol derivatization. Microwave-assisted synthesis reduces reaction times from 48h to 6h while maintaining 89% purity.
Biological Target Exploration
- HER2-positive breast cancer: Downregulation of HSP90 client proteins (IC50 4.42μM in JIMT-1 cells)
- Candida albicans: Disruption of ergosterol biosynthesis (MIC 3.8mM)
- Entamoeba histolytica: Trophozoite growth inhibition (EC50 12.3μM)
Computational Chemistry Advances Molecular dynamics simulations predict a 0.92Å RMSD alignment between 7-bromo-1H-indazol-5-ol and ATP-binding sites in HSP90 homologs. QSAR models using the compound's descriptors (logP=1.9, PSA=58Ų) achieve R²=0.89 in activity prediction.
Properties
IUPAC Name |
7-bromo-1H-indazol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-5(11)1-4-3-9-10-7(4)6/h1-3,11H,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMGQGFUMYTDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromoaniline and glyoxylic acid, followed by cyclization in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent like ethanol or acetic acid .
Industrial Production Methods: Industrial production of 7-Bromo-1H-indazol-5-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize byproducts. Catalysts like copper acetate can be employed to enhance the efficiency of the cyclization process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 7 undergoes regioselective substitution under controlled conditions:
-
SNAr (Nucleophilic Aromatic Substitution):
Reacts with hydrazine hydrate in 2-MeTHF at 95°C, yielding 7-amino derivatives (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) with 50–56% isolated yield .Key conditions: Hydrazine hydrate (4 eq.), NaOAc (1.2 eq.), 18h reaction time.
-
Halogen Exchange:
Bromine can be replaced by chlorine using N-chlorosuccinimide (NCS) in DMF at 80°C, forming 7-chloro analogues .
Palladium-Catalyzed Cross-Coupling Reactions
The C7-bromo group participates in Suzuki–Miyaura couplings with aryl boronic acids, enabling C7-arylation:
| Boronic Acid | Product Yield (%) | Reaction Conditions |
|---|---|---|
| Phenylboronic acid | 62 | Pd(OAc)₂, SPhos, K₃PO₄, 100°C |
| 4-Methoxyphenyl | 76 | Microwave, 2h |
| 3,5-Dimethylphenyl | 80 | Toluene, 18h |
Data adapted from optimized protocols .
Electrophilic Aromatic Substitution (EAS)
The indazole ring undergoes EAS at electron-rich positions:
-
Nitration:
Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 4 (yield: 68–72%) . -
Sulfonation:
Forms sulfonamide derivatives via reaction with sulfonyl chlorides in pyridine .
Hydroxyl Group Reactivity
-
Oxidation:
The hydroxyl group at position 5 is oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding 7-bromo-1H-indazol-5-one (85% yield) . -
Protection:
Siloxane protection with TBSCl/imidazole in DMF enhances stability during subsequent reactions .
Reduction:
Catalytic hydrogenation (H₂/Pd-C) reduces the bromine to hydrogen, forming 1H-indazol-5-ol .
Cyclization and Heterocycle Formation
7-Bromo-1H-indazol-5-ol serves as a precursor for fused polycyclic systems:
-
Intramolecular Cyclization:
Under Cu(OAc)₂ catalysis, forms indazole-fused quinazolines via N–N bond formation (yield: 70–75%) . -
Cross-Dehydrogenative Coupling:
Reacts with alkenes under Rh catalysis to generate tetracyclic indazole derivatives .
Metalation and Organometallic Reactions
-
Lithiation:
Deprotonation at C3 using LDA enables functionalization with electrophiles (e.g., CO₂, alkyl halides) . -
Grignard Addition:
Reacts with organomagnesium reagents at −78°C to introduce alkyl/aryl groups at position 2 .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity:
One of the notable applications of 7-Bromo-1H-indazol-5-ol is in the development of antiviral agents. It has been identified as a key intermediate in the synthesis of compounds like Lenacapavir, which is a potent capsid inhibitor used in the treatment of HIV-1. The synthesis involves a practical two-step protocol that enhances the yield and purity of the target compound, making it suitable for further pharmacological studies .
Anticancer Properties:
Research has indicated that derivatives of indazole compounds, including 7-Bromo-1H-indazol-5-ol, exhibit anticancer properties. For instance, studies have explored their effects on various cancer cell lines, demonstrating potential mechanisms such as apoptosis induction and inhibition of cell proliferation. The compound's structure allows it to interact with multiple biological targets, which is crucial for its efficacy against tumors .
Structure-Activity Relationship (SAR) Studies
The pharmacological efficacy of 7-Bromo-1H-indazol-5-ol can be attributed to its structural features. SAR studies have shown that modifications at specific positions on the indazole ring can significantly influence biological activity. For instance, the presence of halogen substituents has been correlated with enhanced potency against viral infections and cancer cell growth inhibition .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 7-Bromo-1H-indazol-5-ol to various biological targets. These studies suggest that the compound can form stable interactions with proteins involved in viral replication and tumor growth, supporting its potential as a lead compound for drug development .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 7-Bromo-1H-indazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets. Pathways involved may include inhibition of kinase activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
7-Bromo-1H-indazol-5-ol is a halogenated indazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.
7-Bromo-1H-indazol-5-ol is known for its bromine substitution at the 7-position of the indazole ring, which significantly influences its reactivity and biological interactions. The compound can be synthesized through various methods, including regioselective bromination and palladium-catalyzed reactions, leading to derivatives with diverse functional groups that enhance its pharmacological profiles .
Anticancer Properties
Research indicates that indazole derivatives, including 7-bromo-1H-indazol-5-ol, exhibit notable anticancer activity. For instance, compounds with sulfonamide moieties at specific positions on the indazole ring have demonstrated effectiveness against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival .
A study highlighted the synthesis of several 7-bromo-substituted indazoles and their evaluation against cancer cell lines. The results showed that these compounds could induce apoptosis and inhibit tumor growth in vitro and in vivo models. The following table summarizes key findings from this research:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 7-Bromo-1H-indazol-5-ol | MCF-7 | 15 | Induction of apoptosis |
| 7-Bromo-4-sulfonamido-indazole | A549 | 12 | Inhibition of cell cycle progression |
| 7-Bromo-indazole derivatives | HeLa | 10 | Inhibition of PI3K/Akt pathway |
HIV Protease Inhibition
Another area of interest is the potential use of 7-bromo-1H-indazol-5-ol as an HIV protease inhibitor. Indazoles have been explored for their ability to interact with viral proteases, which are crucial for the maturation of HIV. The compound's structural properties allow it to fit into the active site of the protease, thereby inhibiting its function and preventing viral replication .
Study on Antiviral Activity
A significant study evaluated a series of indazole derivatives, including 7-bromo compounds, for their antiviral properties against HIV. The study employed a range of biochemical assays to determine the efficacy of these compounds. The results indicated that certain modifications to the indazole structure could enhance antiviral activity significantly.
Findings from this study include:
- Inhibition Rates: Compounds exhibited up to 85% inhibition of HIV replication at micromolar concentrations.
- Selectivity Index: High selectivity indices were noted, indicating minimal toxicity to host cells.
Pharmacophore Modeling
Pharmacophore modeling studies have been conducted to understand the essential features required for biological activity in indazole derivatives. These studies suggest that specific spatial arrangements of hydrogen bond donors, acceptors, and hydrophobic regions are critical for effective binding to target proteins.
The following table summarizes pharmacophoric features identified in successful inhibitors:
| Feature Type | Description |
|---|---|
| Hydrogen Bond Donor | NH group at position 5 |
| Hydrophobic Region | Bromine at position 7 |
| Aromatic Ring System | Indazole core structure |
Q & A
Q. What are the optimal synthetic routes for preparing 7-Bromo-1H-indazol-5-ol, and how can reaction yields be improved?
Q. How can researchers verify the purity and structural integrity of 7-Bromo-1H-indazol-5-ol?
- Methodological Answer : Combine analytical techniques:
- HPLC : Assess purity (≥95% as per commercial standards) .
- NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons at δ 8.67 and 8.52 ppm in CDCl3 for bromo-indazoles) .
- Mass Spectrometry : Validate molecular weight (e.g., FAB-HRMS for exact mass matching) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for bromo-substituted indazoles?
- Methodological Answer : Use software like SHELXL for refinement, particularly for handling high-resolution or twinned data. Cross-validate results with alternative programs (e.g., Olex2) and check for common pitfalls:
Q. How do electronic effects of the bromo and hydroxyl substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group at the 7-position activates the indazole ring for electrophilic substitution, while the 5-hydroxyl group can act as a directing group. Experimental design should include:
-
Computational Studies : DFT calculations to map electron density (e.g., Fukui indices).
-
Kinetic Monitoring : Track reaction intermediates via LC-MS under varying conditions (e.g., Pd-catalyzed couplings) .
- Data Table :
| Substituent Position | Electronic Effect | Reactivity Trend | Reference |
|---|---|---|---|
| 7-Bromo | EWG (Activating) | Favors Suzuki-Miyaura Coupling | |
| 5-Hydroxyl | EDG (Directing) | Enhances regioselectivity |
Q. What are the best practices for handling and storing 7-Bromo-1H-indazol-5-ol to prevent degradation?
- Methodological Answer :
- Storage : Use airtight containers under inert gas (N2/Ar) at -20°C to avoid oxidation of the hydroxyl group .
- Solubility : Dissolve in DMSO or DMF for long-term stability; avoid aqueous buffers unless stabilized .
Contradiction Analysis in Literature
Q. How should researchers address conflicting reports on the biological activity of bromo-indazoles?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC50 values may arise from variations in ATP concentrations in kinase assays .
- Dose-Response Curves : Replicate experiments using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
